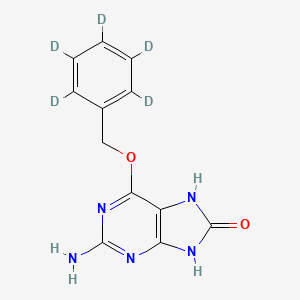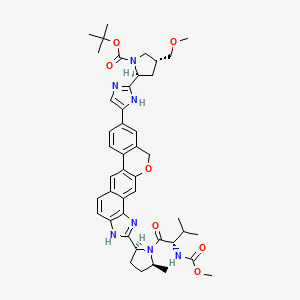
N-Des(Methoxycarbonyl)phenylglycine N-tertButyloxycarbonyl Velpatasvir
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Des(Methoxycarbonyl)phenylglycine N-tertButyloxycarbonyl Velpatasvir is a complex organic compound with significant applications in medicinal chemistry. It is a derivative of Velpatasvir, a potent inhibitor used in the treatment of Hepatitis C virus (HCV) infections. The compound is characterized by its unique structure, which includes a methoxycarbonyl group and a tert-butyloxycarbonyl (Boc) group, making it a valuable intermediate in synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Des(Methoxycarbonyl)phenylglycine N-tertButyloxycarbonyl Velpatasvir typically involves multiple steps, including the protection and deprotection of functional groups. One common method involves the use of oxalyl chloride in methanol for the selective deprotection of the N-Boc group . This reaction takes place under room temperature conditions for 1–4 hours, yielding up to 90% .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Des(Methoxycarbonyl)phenylglycine N-tertButyloxycarbonyl Velpatasvir undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce or modify functional groups.
Reduction: Used to reduce specific functional groups to achieve the desired structure.
Substitution: Commonly used to replace one functional group with another.
Common Reagents and Conditions
Oxalyl Chloride in Methanol: Used for the deprotection of the N-Boc group.
Hydrogenation Catalysts: Employed in reduction reactions.
Nucleophilic Reagents: Utilized in substitution reactions.
Major Products Formed
The major products formed from these reactions include various intermediates that can be further modified to produce the final compound, this compound.
Applications De Recherche Scientifique
N-Des(Methoxycarbonyl)phenylglycine N-tertButyloxycarbonyl Velpatasvir has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its role in the treatment of HCV infections and other viral diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of N-Des(Methoxycarbonyl)phenylglycine N-tertButyloxycarbonyl Velpatasvir involves its interaction with specific molecular targets, such as viral proteins. It inhibits the replication of the Hepatitis C virus by binding to the nonstructural protein 5A (NS5A), thereby preventing the virus from replicating and spreading .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ledipasvir: Another NS5A inhibitor used in the treatment of HCV.
Sofosbuvir: A nucleotide inhibitor used in combination with NS5A inhibitors for HCV treatment.
Daclatasvir: A similar compound with a different structure but similar mechanism of action.
Uniqueness
N-Des(Methoxycarbonyl)phenylglycine N-tertButyloxycarbonyl Velpatasvir is unique due to its specific structural modifications, which enhance its potency and selectivity as an HCV inhibitor. Its combination of functional groups allows for targeted interactions with viral proteins, making it a valuable compound in antiviral therapy .
Propriétés
Formule moléculaire |
C44H53N7O7 |
|---|---|
Poids moléculaire |
791.9 g/mol |
Nom IUPAC |
tert-butyl (2S,4R)-2-[5-[6-[(2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C44H53N7O7/c1-23(2)37(49-42(53)56-8)41(52)51-24(3)9-14-34(51)40-46-32-13-11-26-17-31-29-12-10-27(16-28(29)22-57-36(31)18-30(26)38(32)48-40)33-19-45-39(47-33)35-15-25(21-55-7)20-50(35)43(54)58-44(4,5)6/h10-13,16-19,23-25,34-35,37H,9,14-15,20-22H2,1-8H3,(H,45,47)(H,46,48)(H,49,53)/t24-,25+,34-,35-,37-/m0/s1 |
Clé InChI |
DMFDIPBYFDWGGH-FHEIRQMCSA-N |
SMILES isomérique |
C[C@H]1CC[C@H](N1C(=O)[C@H](C(C)C)NC(=O)OC)C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)[C@@H]8C[C@H](CN8C(=O)OC(C)(C)C)COC |
SMILES canonique |
CC1CCC(N1C(=O)C(C(C)C)NC(=O)OC)C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)C8CC(CN8C(=O)OC(C)(C)C)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


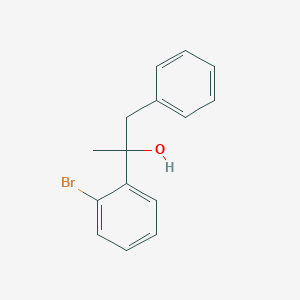
![S-[2-[3-[[(2S)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] prop-2-enethioate](/img/structure/B13863926.png)
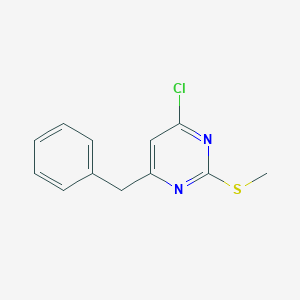
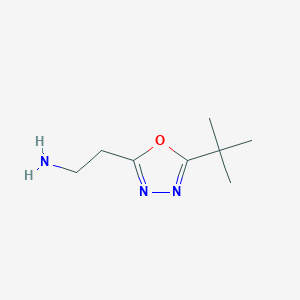
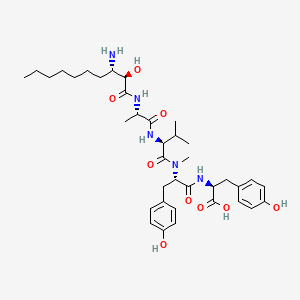
![4-(cyclobutylamino)-2-[4-(methylcarbamoyl)anilino]pyrimidine-5-carboxamide](/img/structure/B13863940.png)
![2-[(4,6-Diamino-2-pyrimidinyl)thio]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)acetamide](/img/structure/B13863947.png)
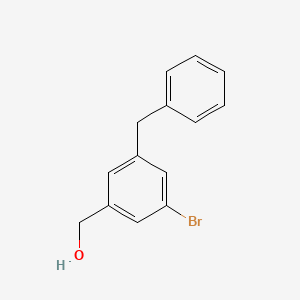
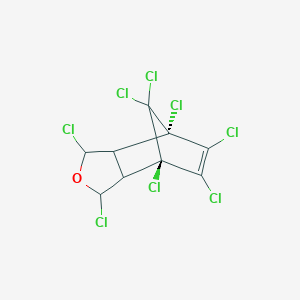


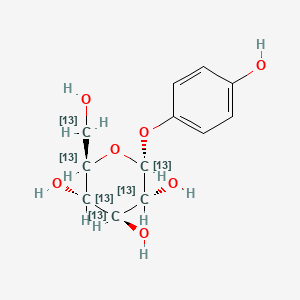
![disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2S,3S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate](/img/structure/B13863981.png)
